(3R)-3-(dimethylamino)butanoic acid
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Overview
Description
(3R)-3-(dimethylamino)butanoic acid: is an organic compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(dimethylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-(dimethylamino)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry:
Catalysis: (3R)-3-(dimethylamino)butanoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Metabolic Pathways: Research explores its role in various metabolic pathways and its effects on cellular processes.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic applications, including as an active ingredient in medications.
Drug Delivery: It is used in the development of drug delivery systems to improve the bioavailability and efficacy of drugs.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with unique properties.
Surfactants: It is an ingredient in the formulation of surfactants for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways: (3R)-3-(dimethylamino)butanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
(3S)-3-(dimethylamino)butanoic acid: The enantiomer of (3R)-3-(dimethylamino)butanoic acid, differing only in the spatial arrangement of atoms.
N,N-Dimethyl-3-aminopropanoic acid: A structurally similar compound with a different carbon chain length.
3-(dimethylamino)propanoic acid: Another related compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. Its chiral nature makes it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts.
Properties
CAS No. |
2624109-54-0 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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